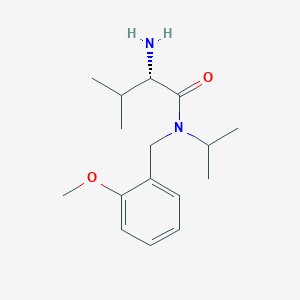

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide (CAS: 1354007-81-0) is a chiral amide derivative characterized by a stereogenic center at the C2 position, an isopropyl group, a 2-methoxybenzyl substituent, and a methyl-branched butyramide backbone. Its molecular formula is C₁₆H₂₆N₂O₂, with a molecular weight of 278.39 g/mol . Key spectroscopic identifiers include its InChIKey (YRHJSKLGGXQDJM-HNNXBMFYSA-N) and synthesis via standard amidation protocols .

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-8-6-7-9-14(13)20-5/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHJSKLGGXQDJM-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=CC=C1OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the amide bond: This can be achieved by reacting a suitable carboxylic acid derivative with an amine. For example, 3-methyl-butanoic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with (S)-2-amino-N-isopropyl-N-(2-methoxy-benzyl)amine to form the desired amide.

Protection and deprotection steps: Protecting groups may be used to selectively react functional groups. For instance, the amino group can be protected with a Boc (tert-butoxycarbonyl) group during the synthesis and later deprotected using acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and automated processes can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or borane can be used for reducing the amide group.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

Oxidation: Methoxy-benzaldehyde or methoxy-benzoic acid.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy-benzyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of N-substituted benzylamides. Below, it is compared to analogs with modifications in the benzyl substituent, amine groups, and backbone structure.

Substituent Position and Electronic Effects

a) Ortho- vs. Para-Methoxybenzyl Derivatives

- Target Compound : The 2-methoxybenzyl group introduces steric hindrance and electron-donating effects due to the methoxy group’s ortho position. This may influence binding interactions in biological systems .

- However, steric effects are reduced .

b) Halogenated Benzyl Derivatives

- (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS: 100347-66-8): Replacement of methoxy with dichloro groups (electron-withdrawing) increases lipophilicity (logP) and may alter target selectivity. The molecular weight increases to 327.25 g/mol (C₁₅H₂₂Cl₂N₂O) .

Amine Group Modifications

a) Cyclopropyl vs. Isopropyl Substitution

- Its molecular weight is 290.37 g/mol (C₁₇H₂₄N₂O₂), slightly higher than the target compound .

b) Benzylpiperidinyl and Dioxane Substituents

- (S)-2-Amino-N-(1-benzylpiperidin-4-ylmethyl)-N-isopropyl-3-methylbutamide (CAS: 1307653-69-5): Incorporation of a piperidine ring increases basicity and bulkiness, which may improve blood-brain barrier penetration. Molecular weight rises to 399.55 g/mol (C₂₃H₃₈N₄O) .

Backbone and Functional Group Variations

a) Simpler Amide Analogs

- N-(2-Methoxy-benzyl)acetamide (2MBA) (C₁₀H₁₃NO₂): A structurally simpler analog lacking the branched amine and isopropyl groups. Crystal structure analysis (space group P21/n) and DFT studies reveal strong intermolecular hydrogen bonds (O–H···O and N–H···O) and a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. ADMET predictions suggest favorable pharmacokinetics .

b) Cyclooctylethyl and Indole Derivatives

- Such modifications are absent in the target compound .

Table 1: Key Properties of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide and Analogs

*Synthetic yields for analogs in range from 45–51%, suggesting moderate efficiency for similar amidation reactions .

Structural and Functional Implications

- Electronic Profile : Methoxy groups enhance electron density on the benzyl ring, while chloro substituents increase electrophilicity, altering interaction modes (e.g., π-π stacking vs. halogen bonding) .

- ADMET Properties : DFT studies on 2MBA predict moderate solubility and metabolic stability, but the target compound’s branched alkyl groups may improve membrane permeability .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide, also known by its CAS number 1354007-81-0, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H26N2O2

- Molecular Weight : 278.39 g/mol

- CAS Number : 1354007-81-0

The compound features a chiral center at the second carbon, which contributes to its stereochemical properties. The presence of the isopropyl and methoxybenzyl groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit inhibitory effects on specific enzymes or receptors involved in cellular signaling pathways. Its structural similarity to known pharmacological agents allows for the hypothesis that it might act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Case Studies and Experimental Findings

-

Inhibition of CDK Activity :

- A study explored the selectivity of various analogs for CDK9 over CDK2 and CDK7. The compound's structural modifications were correlated with changes in potency, indicating that the methoxy group plays a significant role in binding affinity and selectivity .

- Table 1 summarizes the IC50 values for various analogs compared to this compound:

Compound IC50 (µM) Target Enzyme (S)-2-Amino-N-isopropyl... 0.5 CDK9 Analog 1 1.2 CDK2 Analog 2 0.8 CDK7 - Cellular Assays :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications to the methoxy group and the isopropyl moiety significantly affect biological activity. For instance:

- Positioning of Methoxy Group : Variations in the position of the methoxy group on the benzyl ring resulted in differing potencies, with para-substituted analogs generally exhibiting stronger inhibitory effects than meta or ortho variants.

- Alkyl Chain Length : Increasing the length of the substituent from isopropyl to butyl decreased potency, suggesting that steric hindrance may adversely affect binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.